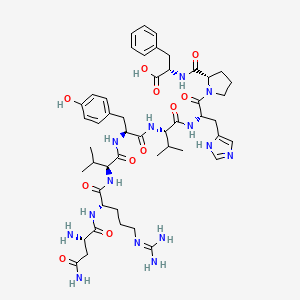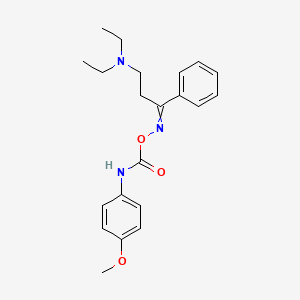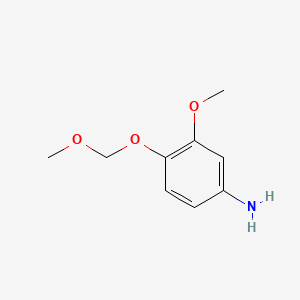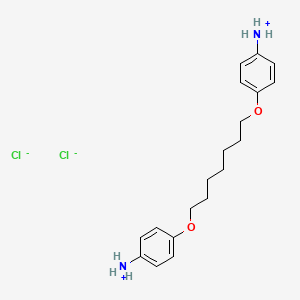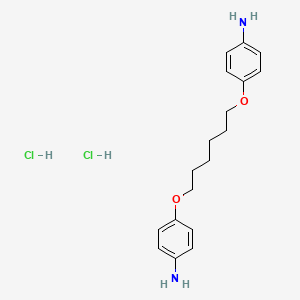
Bostrycin
Übersicht
Beschreibung
Bostrycin ist eine Anthrachinondiverbindung mit bemerkenswerten phytotoxischen und antibakteriellen Aktivitäten. Sie gehört zur großen Familie der Chinone und wird aus den Sekundärmetaboliten eines Mangroven-Endophytenpilzes isoliert .
Wissenschaftliche Forschungsanwendungen
Bostrycin wurde ausgiebig auf seine Anwendungen in der wissenschaftlichen Forschung untersucht. Es hat vielversprechende Ergebnisse bei der Hemmung der Proliferation von Krebszellen gezeigt, darunter Lungenkarzinom- und Brustkrebszellen . This compound induziert Apoptose in diesen Zellen durch Herunterregulierung des PI3K/Akt-Signalwegs und Hochregulierung spezifischer microRNAs . Darüber hinaus wurde this compound auf seine antibakteriellen Eigenschaften untersucht, was es zu einem potenziellen Kandidaten für die Verwendung in der Lebensmittelverarbeitung und -konservierung macht .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet die Induktion von Apoptose durch die Herunterregulierung des PI3K/Akt-Signalwegs . Die Behandlung mit this compound führt zu einem Zellzyklusarrest in der G0/G1-Phase und erhöht die Aktivität des p27-Proteins . Die Verbindung reguliert auch microRNA-638 und microRNA-923 hoch, was zu ihren zytotoxischen Wirkungen auf Krebszellen beiträgt .
Wirkmechanismus
Bostrycin, also known as UN79XW6PL6, is a novel compound isolated from marine fungi that has shown significant inhibitory effects on the proliferation of various cancer cells . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary target of this compound is the PI3K/Akt pathway . This pathway plays a crucial role in regulating cell proliferation, apoptosis, and cell cycle progression .
Mode of Action
this compound interacts with its targets by downregulating the PI3K/Akt pathway . It also upregulates microRNA-638 and microRNA-923 . These interactions lead to significant changes in the cell, including cell cycle arrest and induction of apoptosis .
Biochemical Pathways
this compound affects the PI3K/Akt pathway, a critical intracellular signaling pathway that regulates cell proliferation, survival, and metabolism . Downregulation of this pathway by this compound leads to cell cycle arrest and apoptosis . The upregulation of microRNA-638 and microRNA-923 also plays a role in these effects .
Result of Action
this compound’s action results in significant inhibition of cell proliferation and induction of apoptosis in treated cells . It causes cell cycle arrest in the G0/G1 phase . The downregulation of p110α and p-Akt/PKB proteins and increased activity of p27 protein are also observed after this compound treatment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound was found to induce apoptosis in yeast cells through a mitochondria-mediated but caspase-independent pathway . The specifics of how other environmental factors influence this compound’s action are still under investigation.
Biochemische Analyse
Biochemical Properties
Bostrycin interacts with various biomolecules, leading to a range of biochemical reactions. It has been shown to inhibit cell proliferation by blocking the cell cycle at the G1 phase . This inhibition is accompanied by increased levels of intracellular reactive oxygen species .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, a process of programmed cell death . This includes effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . It induces lethal cytotoxicity in yeast cells through a mitochondria-mediated but caspase-independent pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to lead to cell death in a time- and dose-dependent manner
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Bostrycin kann durch verschiedene Verfahren synthetisiert werden, einschließlich der Extraktion und Trennung aus festen Produkten, die durch Fermentation bestimmter Stämme erhalten werden. Eine Methode beinhaltet die Verwendung von Methanol zur Ultraschallextraktion aus einem festen Produktrohmaterial, das durch Fermentation gewonnen wird . Der pH-Wert des festen Produkts wird während des Extraktionsprozesses auf 1,5-2,5 eingestellt .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet oft die Verwendung von agroindustriellen Reststoffen als Rohstoffe. So werden zum Beispiel Zuckerrohrmelasse und Zuckerrohrbagasse in Bioprozessen zur Herstellung von this compound verwendet . Die optimalen Bedingungen für die Submersfermentation umfassen ein Medium mit 1,0 % Zuckerrohrmelasse, Inkubation bei 30 °C und Rührung mit 150 U/min für sechs Tage .
Chemische Reaktionsanalyse
Reaktionstypen: this compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es kann mit Aminogruppen von Proteinen durch die Maillard-Reaktion reagieren, was zur Bildung von kovalenten Bindungen führt .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in this compound-Reaktionen verwendet werden, sind Methanol für die Extraktion und verschiedene Amine für nukleophile Substitutionsreaktionen . Die Bedingungen für diese Reaktionen beinhalten oft spezifische pH-Wert-Anpassungen und Temperaturkontrollen, um Ausbeute und Reinheit zu optimieren .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus this compound-Reaktionen gebildet werden, umfassen Derivate mit verstärkter biologischer Aktivität. So haben this compound-Derivate zum Beispiel signifikante zytotoxische Aktivitäten gegen verschiedene Krebszelllinien gezeigt .
Analyse Chemischer Reaktionen
Types of Reactions: Bostrycin undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with amino groups of proteins through the Maillard reaction, leading to the formation of covalent bonds .
Common Reagents and Conditions: Common reagents used in this compound reactions include methanol for extraction and various amines for nucleophilic displacement reactions . The conditions for these reactions often involve specific pH adjustments and temperature controls to optimize yield and purity .
Major Products Formed: The major products formed from this compound reactions include derivatives with enhanced biological activities. For example, this compound derivatives have shown significant cytotoxic activities against various cancer cell lines .
Vergleich Mit ähnlichen Verbindungen
Bostrycin ist unter den Anthrachinondiverbindungen einzigartig aufgrund seines spezifischen Mechanismus der Apoptose-Induktion und seines breiten Spektrums an biologischen Aktivitäten. Ähnliche Verbindungen umfassen andere Chinone wie 1,4-Naphthochinon, die ebenfalls antibakterielle und Antitumoraktivitäten zeigen . Die Fähigkeit von this compound, den PI3K/Akt-Signalweg anzugreifen, und seine Wirksamkeit gegen mehrere Krebszelllinien heben es von anderen Chinonen ab .
Liste ähnlicher Verbindungen:- 1,4-Naphthochinon
- Plumbagin
- Lawsone
Die einzigartigen Eigenschaften und vielfältigen Anwendungen von this compound machen es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.
Eigenschaften
CAS-Nummer |
21879-81-2 |
|---|---|
Molekularformel |
C16H16O8 |
Molekulargewicht |
336.29 g/mol |
IUPAC-Name |
(5R,6R,7S)-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione |
InChI |
InChI=1S/C16H16O8/c1-16(23)4-5-8(14(21)15(16)22)13(20)9-6(17)3-7(24-2)12(19)10(9)11(5)18/h3,14-15,18,20-23H,4H2,1-2H3/t14-,15-,16+/m1/s1 |
InChI-Schlüssel |
ZQNOLGRKZRDRQO-OAGGEKHMSA-N |
SMILES |
CC1(CC2=C(C(C1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O |
Isomerische SMILES |
C[C@@]1(CC2=C([C@H]([C@H]1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O |
Kanonische SMILES |
CC1(CC2=C(C(C1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O |
Aussehen |
Solid powder |
Reinheit |
>95% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Bostrycin, Rhodosporin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


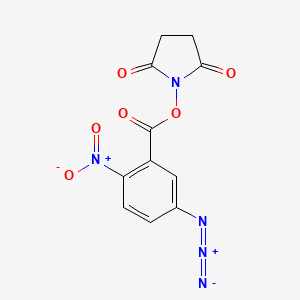
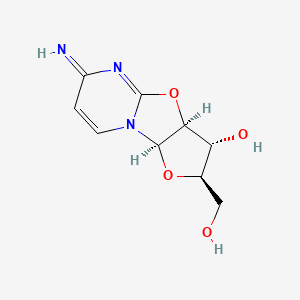
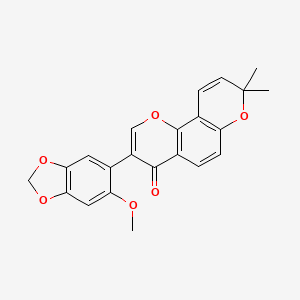
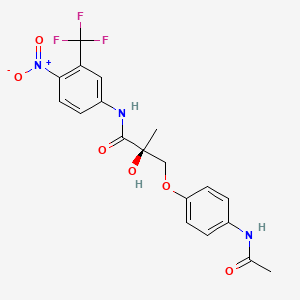
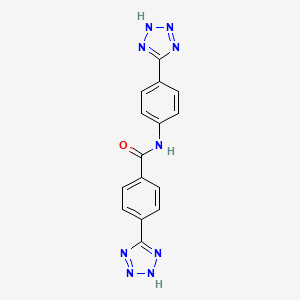

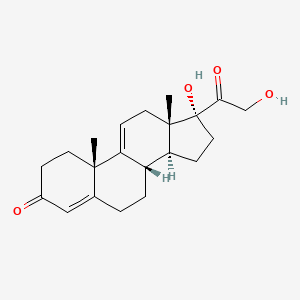
![(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1667399.png)
